C-MORPHOLIN-4-YL-METHYLAMINE

Physicochemical properties Hydrophilicity Medicinal chemistry building block

C-MORPHOLIN-4-YL-METHYLAMINE (CAS 62985-37-9), also known as 4-Morpholinemethanamine, is a morpholine derivative with the molecular formula C5H12N2O and a molecular weight of 116.16 g/mol. The compound features a morpholine ring (a six-membered heterocycle containing both nitrogen and oxygen) with a primary amine group (-CH2NH2) attached directly to the ring nitrogen, creating a unique N-aminomethyl substitution pattern.

Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
CAS No. 62985-37-9
Cat. No. B3055083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-MORPHOLIN-4-YL-METHYLAMINE
CAS62985-37-9
Molecular FormulaC5H12N2O
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESC1COCCN1CN
InChIInChI=1S/C5H12N2O/c6-5-7-1-3-8-4-2-7/h1-6H2
InChIKeyLICFRZDRPNUZFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C-MORPHOLIN-4-YL-METHYLAMINE (CAS 62985-37-9) Technical Procurement Baseline


C-MORPHOLIN-4-YL-METHYLAMINE (CAS 62985-37-9), also known as 4-Morpholinemethanamine, is a morpholine derivative with the molecular formula C5H12N2O and a molecular weight of 116.16 g/mol . The compound features a morpholine ring (a six-membered heterocycle containing both nitrogen and oxygen) with a primary amine group (-CH2NH2) attached directly to the ring nitrogen, creating a unique N-aminomethyl substitution pattern . Its calculated properties include a topological polar surface area (TPSA) of 38.5 Ų and a predicted XlogP value of -1, indicating significant hydrophilicity relative to many other morpholine building blocks .

Why C-MORPHOLIN-4-YL-METHYLAMINE Cannot Be Readily Substituted by Other Morpholine Building Blocks


The presence of a primary amine directly attached to the morpholine nitrogen creates a reactive site that is both sterically accessible and electronically distinct from alternative morpholine derivatives where the amine is located on a carbon atom of the ring or separated by an aromatic spacer. This N-aminomethyl architecture results in different nucleophilicity, chelation potential, and hydrogen-bonding capacity compared to C-substituted morpholine amines or aniline-linked morpholine building blocks, directly impacting reaction kinetics and product profiles in applications ranging from medicinal chemistry to materials science [1]. In head-to-head studies of morpholine derivatives for CNS drug development, N-substitution patterns have been shown to differentially modulate pharmacokinetic/pharmacodynamic (PK/PD) properties—a critical differentiator that precludes casual interchange [1].

Quantitative Differentiation Evidence for C-MORPHOLIN-4-YL-METHYLAMINE (CAS 62985-37-9)


Physicochemical Property Differentiation: Hydrophilicity Advantage of C-MORPHOLIN-4-YL-METHYLAMINE vs. Aromatic Morpholine Analogs

C-MORPHOLIN-4-YL-METHYLAMINE exhibits substantially higher hydrophilicity compared to aromatic-substituted morpholine analogs commonly used as alternative building blocks. Its predicted XlogP value of -1 reflects significantly greater aqueous solubility potential than aromatic analogs such as 4-(Morpholinomethyl)aniline (CAS 51013-67-3), which possesses higher molecular weight (192.26 g/mol) and an aromatic ring that increases lipophilicity . This hydrophilicity differential directly impacts purification strategies, formulation compatibility in aqueous systems, and biological membrane permeability profiles.

Physicochemical properties Hydrophilicity Medicinal chemistry building block LogP comparison

Structural Feature Differentiation: Unique N-Aminomethyl Substitution vs. C-Substituted Morpholine Amines

C-MORPHOLIN-4-YL-METHYLAMINE features a primary amine (-CH2NH2) directly attached to the morpholine ring nitrogen, creating an N-aminomethyl moiety. This differs fundamentally from C-substituted morpholine amines, such as 2-(Morpholin-4-ylmethyl)aniline (CAS not listed) and 3-(Morpholin-4-ylmethyl)aniline (CAS 123207-48-7), where the aminomethyl group is attached to a carbon of the morpholine ring rather than the nitrogen . The N-substitution pattern alters the electronic environment of both the amine nitrogen and the morpholine ring, affecting nucleophilicity at the primary amine site and the basicity of the morpholine nitrogen. This structural distinction results in different reactivity with electrophiles such as acyl chlorides, isocyanates, and aldehydes, making the target compound suitable for specific synthetic sequences where C-substituted analogs would yield different products or require different reaction conditions .

Structural isomerism Nucleophilicity Synthetic intermediate Reactivity profile

Molecular Weight and Property Space Differentiation: Compact Hydrophilic Scaffold vs. Larger Aromatic Morpholine Analogs

With a molecular weight of 116.16 g/mol and a topological polar surface area (TPSA) of 38.5 Ų , C-MORPHOLIN-4-YL-METHYLAMINE occupies a favorable region of drug-like chemical space that larger morpholine-containing building blocks cannot access. In comparison, 4-(Morpholinomethyl)benzylamine (CAS 91271-84-0) has a molecular weight of 192.26 g/mol and incorporates an aromatic benzyl spacer [1], while 4-[4-(Aminomethyl)benzyl]morpholine (CAS 91271-84-0) has a molecular weight of 206.28 g/mol . The target compound's lower molecular weight and hydrophilic character (XlogP = -1) align with lead-like property guidelines (MW < 300, LogP < 3) and fragment-based drug discovery principles [2], making it a preferable starting point for medicinal chemistry programs aiming to optimize ligand efficiency and minimize molecular obesity in final candidates.

Molecular weight optimization Fragment-based drug discovery Lead-like properties ADME prediction

Recommended Application Scenarios for C-MORPHOLIN-4-YL-METHYLAMINE (CAS 62985-37-9) Based on Quantitative Differentiation


Synthesis of Hydrophilic Morpholine-Containing Drug Candidates Requiring Aqueous Compatibility

Procurement is recommended when designing drug candidates where aqueous solubility and low lipophilicity are critical for formulation or pharmacokinetic properties. The compound's XlogP of -1 and TPSA of 38.5 Ų [1] provide a hydrophilic starting point superior to aromatic morpholine analogs. This is particularly valuable for CNS-targeted therapeutics where morpholines are employed to modulate PK/PD properties through molecular interactions [1].

Fragment-Based Drug Discovery and Lead Optimization Programs

C-MORPHOLIN-4-YL-METHYLAMINE is optimally suited as a fragment or early lead scaffold in drug discovery. Its low molecular weight (116.16 g/mol) and favorable property profile (MW < 300, LogP < 3) [1] align with lead-like guidelines, providing maximum flexibility for subsequent chemical elaboration without violating property cutoffs [2]. This contrasts with larger aromatic morpholine building blocks (e.g., 4-(Morpholinomethyl)benzylamine, MW = 192.26) that offer less room for molecular growth [3].

Construction of N-Linked Morpholine Conjugates via Amine-Reactive Chemistry

This compound is specifically indicated for synthetic routes requiring formation of N-linked morpholine derivatives such as ureas, amides, or Schiff bases [1]. Its unique N-aminomethyl substitution pattern (SMILES: NCN1CCOCC1) [2] makes it distinct from C-substituted morpholine amines (e.g., 3-(Morpholin-4-ylmethyl)aniline) [3] that would yield structurally different products or require alternative reaction conditions when reacted with electrophiles.

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